![molecular formula C10H13Cl2FN2O2S B1422464 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride CAS No. 1251923-60-0](/img/structure/B1422464.png)
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
Overview
Description
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl2FN2O2S and a molecular weight of 315.19 . It is used for research purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines, which can then be deprotected and selectively cyclized to yield piperazinopyrrolidinones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage conditions are not specified .Scientific Research Applications
Analytical Reference Standard
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride: is used as an analytical reference standard . This compound is essential in research and forensic applications where precise quantification and identification of chemicals are required.
Research in Piperazine Derivatives
This chemical serves as a key intermediate in the synthesis of various piperazine derivatives . These derivatives are studied for their potential pharmacological activities, including their use as building blocks in drug discovery.
Chemical Synthesis
The compound is involved in chemical synthesis processes, particularly in the production of sulfonamide-based structures . Sulfonamides have a broad range of applications, including in the development of new therapeutic agents.
Anti-Allergic Activity Research
There is ongoing research into the anti-allergic activities of compounds related to 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride . Such studies are crucial for the development of new anti-allergic medications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O2S.ClH/c11-9-7-8(1-2-10(9)12)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGUHJAVSCUSDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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